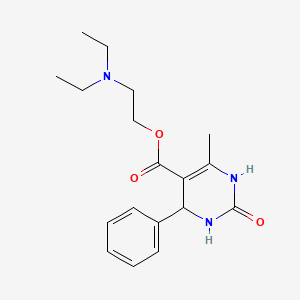

2-Oxo-4-phenyl-5-(beta-diethylaminoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine

Descripción

This compound belongs to the 1,2,3,4-tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms. Its structure features a phenyl group at position 4, a beta-diethylaminoethoxycarbonyl moiety at position 5, and a methyl group at position 6. Such derivatives are often synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives .

Propiedades

Número CAS |

69094-11-7 |

|---|---|

Fórmula molecular |

C18H25N3O3 |

Peso molecular |

331.4 g/mol |

Nombre IUPAC |

2-(diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H25N3O3/c1-4-21(5-2)11-12-24-17(22)15-13(3)19-18(23)20-16(15)14-9-7-6-8-10-14/h6-10,16H,4-5,11-12H2,1-3H3,(H2,19,20,23) |

Clave InChI |

VFABEMAHSJEMRJ-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved using the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles. The product is obtained with a high yield, making it suitable for industrial production .

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrochloric acid as a catalyst for the Biginelli reaction . The major products formed from these reactions are highly functionalized heterocycles, which have significant pharmacological effects .

Aplicaciones Científicas De Investigación

2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been investigated for its potential anticancer properties, particularly as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis . This inhibition leads to cell cycle arrest and activation of signaling pathways, resulting in cellular apoptosis .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with molecular targets such as kinesin-5, an enzyme crucial for the separation of genetic material during mitosis . By inhibiting this enzyme, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . The molecular pathways involved in this process include the activation of signaling pathways that promote cell death .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

Position 4 Substituents :

Position 5 Substituents :

- Beta-diethylaminoethoxycarbonyl (target compound): Likely improves solubility and membrane permeability via the tertiary amine, contrasting with simpler esters (e.g., methyl or ethyl carboxylates in and ) .

- Thioxo (): Replacing oxo with thioxo enhances antioxidant activity (e.g., diphenylpicrylhydrazine scavenging IC~50~ = 0.6 mg/mL for compound 3c in ) .

Position 6 Substituents :

- Methyl (target compound): A small hydrophobic group that minimizes steric hindrance, commonly seen in analogs (e.g., ) .

- Propynyloxy (): Bulkier substituents may hinder binding but introduce alkyne functionality for click chemistry applications .

Physicochemical Properties

- Solubility: Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () has solubility enthalpies (ΔH~sol~) of 23.5 kJ/mol in isopropanol. The target compound’s diethylaminoethoxy group likely improves aqueous solubility due to increased polarity .

- Thermodynamics : Entropy of mixing (ΔS~mix~) for the methyl ester derivative is -45.2 J/mol·K in benzene (), whereas the target compound’s larger substituents may reduce entropy loss in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.